molecular formula C11H10N2O4S B2643276 2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid CAS No. 1495402-41-9

2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid

Cat. No. B2643276
CAS RN: 1495402-41-9
M. Wt: 266.27
InChI Key: JNCUJEGTIMXVIC-UHFFFAOYSA-N
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Description

“2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid” is a chemical compound with the CAS Number: 1495402-41-9 . It has a molecular weight of 267.29 .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid”, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H11N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5,18H,2H2,1H3,(H,14,15)(H,12,13,16) .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable antimicrobial activity against bacteria and fungi. This demonstrates the potential of benzothiazole derivatives in developing antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Synthetic Methodologies

  • Shimizu et al. (2009) developed a waste-free synthesis method for condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, demonstrating the utility of such compounds in creating derivatives with solid-state fluorescence, highlighting the chemical versatility of benzothiazole derivatives Shimizu, Hirano, Satoh, & Miura, 2009.

  • Chavan and Pai (2007) explored the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-aminobenzothiazole-6-carboxylic acid, revealing the compounds' antibacterial activities against various microorganisms, which suggests potential applications in developing antibacterial agents Chavan & Pai, 2007.

Antineoplastic and Antifilarial Agents

  • Ram et al. (1992) investigated the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, finding significant antineoplastic and antifilarial activities in some compounds, indicating the potential of benzothiazole derivatives in medicinal chemistry Ram, Wise, Wotring, Mccall, & Townsend, 1992.

Corrosion Inhibition

  • Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in 1 M HCl solution, demonstrating higher inhibition efficiencies and suggesting their potential use in industrial applications Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-[(Ethoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid” can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(ethoxycarbonylamino)-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-17-11(16)13-10-12-7-4-3-6(9(14)15)5-8(7)18-10/h3-5H,2H2,1H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUJEGTIMXVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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